molecular formula C21H18FN3 B5756641 N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B5756641
M. Wt: 331.4 g/mol
InChI Key: HOOYVHUMFHSPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound exhibits unique biochemical and physiological effects, making it a promising candidate for further research in drug development.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. Additionally, this compound has been shown to modulate the immune system, suggesting its potential application in immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is its potent anti-cancer activity. This compound has been shown to selectively target cancer cells, making it a promising candidate for further research in drug development. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

1. Further studies are needed to elucidate the mechanism of action of N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine.
2. The synthesis method of this compound can be further optimized to improve the yield and purity of the final product.
3. Studies are needed to evaluate the toxicity and safety profile of this compound in vivo.
4. Further research is needed to explore the potential application of this compound in immunotherapy.
5. The potential synergistic effects of this compound with other anti-cancer agents should be investigated.
6. The pharmacokinetics and bioavailability of this compound should be studied to optimize its dosing regimen.
7. Further studies are needed to evaluate the potential application of this compound in the treatment of other diseases, such as neurological disorders and inflammation.
In conclusion, this compound is a promising compound that exhibits unique biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and evaluate its potential application in drug development.

Synthesis Methods

The synthesis of N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine involves a multi-step process that includes the reaction of various reagents. The synthesis method has been extensively studied, and several modifications have been proposed to improve the yield of the final product.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-15-11-12-25-19(13-15)24-20(17-7-9-18(22)10-8-17)21(25)23-14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOYVHUMFHSPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.